2-(2-Phenylethoxy)adenosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131865-79-7 |
|---|---|
Molecular Formula |
C18H21N5O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
LNJMSJMYTVMMGS-LSCFUAHRSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Synonyms |
2-(2-phenylethoxy)adenosine SHA 40 SHA-40 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Phenylethoxy Adenosine
Strategic Approaches for 2-Substituted Adenosine (B11128) Analogue Preparation
The preparation of 2-substituted adenosine analogues is a cornerstone of medicinal chemistry, aimed at developing selective ligands for various biological targets, particularly adenosine receptors. nih.gov Several strategic approaches have been developed to achieve this, ranging from modifications of the pre-formed nucleoside to the construction of the molecule from separate purine (B94841) and ribose precursors.
Key strategies include:
Nucleophilic Aromatic Substitution: This is one of the most common methods, typically involving the displacement of a leaving group, such as a halogen (e.g., chloro- or iodo-), at the 2-position of the purine ring with a suitable nucleophile. nih.govbeilstein-journals.org This approach is particularly effective for introducing oxygen, nitrogen, or sulfur-linked substituents.
Metal-Catalyzed Cross-Coupling Reactions: For the formation of carbon-carbon bonds at the 2-position, reactions such as the Sonogashira and Stille couplings are frequently employed. nih.gov These methods allow for the introduction of alkyl, vinyl, or ethynyl (B1212043) groups, expanding the structural diversity of the analogues. nih.govresearchgate.net
Solid-Phase Synthesis: To efficiently generate a large number of diverse analogues for screening purposes, solid-phase synthesis has been adapted for 2,N6-disubstituted adenosine derivatives. asm.org This allows for the systematic modification of substituents to explore structure-activity relationships. asm.org
Enzymatic Synthesis: In some cases, enzymatic methods can be used for modifications, such as the phosphorylation of a synthesized nucleoside to its corresponding nucleotide triphosphate derivative, which can then be used in further biological applications. nih.gov
Convergent Synthesis: This approach involves synthesizing the modified purine base and the ribose (or ribose analogue) moiety separately before coupling them together in a later step, often via Vorbrüggen glycosylation. researchgate.net This can be advantageous when the desired modifications to the purine base are not compatible with the presence of the ribose sugar.
These strategies can be summarized as follows:
| Strategic Approach | Description | Typical Application | Reference |
| Nucleophilic Substitution | Displacement of a C2-halogen by an O-, N-, or S-nucleophile. | Synthesis of ethers, amines, and thioethers. | nih.govbeilstein-journals.org |
| Cross-Coupling Reactions | Formation of C-C bonds using palladium catalysts. | Introduction of alkynyl, vinyl, or alkyl groups. | nih.govresearchgate.net |
| Solid-Phase Synthesis | Automated synthesis on a solid support for library generation. | High-throughput screening of diverse analogues. | asm.org |
| Convergent Synthesis | Separate synthesis of base and sugar followed by coupling. | Complex modifications incompatible with the full nucleoside. | researchgate.net |
Detailed Synthetic Pathways via Nucleophilic Substitution of 2-Chloroadenosine (B27285) Derivatives
The synthesis of 2-(2-phenylethoxy)adenosine is efficiently achieved through a nucleophilic aromatic substitution reaction. The general pathway involves the reaction of a 2-chloroadenosine derivative with 2-phenylethanol (B73330) in the presence of a base. To prevent unwanted side reactions, the hydroxyl groups of the ribose moiety are typically protected before the substitution step.
A representative synthetic pathway consists of three main steps:
Protection of Ribose Hydroxyls: The starting material, 2-chloroadenosine, is treated with a protecting group reagent, such as acetic anhydride (B1165640) in pyridine, to form 2-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. This protection is crucial to ensure that the subsequent nucleophilic attack occurs exclusively at the C2 position of the purine ring and not at the more reactive hydroxyl groups of the ribose.
Nucleophilic Substitution: The protected 2-chloroadenosine derivative is then reacted with 2-phenylethanol. To facilitate the reaction, a base like caesium carbonate or sodium hydride is used to deprotonate the 2-phenylethanol, forming the more potent nucleophile, sodium 2-phenylethoxide. royalsocietypublishing.org This nucleophile then attacks the electron-deficient C2 carbon of the purine ring, displacing the chloride ion and forming the desired C-O bond. This reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF).
Deprotection: In the final step, the acetyl protecting groups are removed from the ribose moiety. This is commonly achieved by treating the product from the previous step with a solution of ammonia (B1221849) in methanol. This mild basic condition cleaves the ester linkages of the acetyl groups, regenerating the hydroxyl groups and yielding the final product, this compound.
The detailed steps of this pathway are outlined below:
| Step | Reactants | Reagents/Conditions | Product | Purpose |
| 1. Protection | 2-Chloroadenosine | Acetic Anhydride, Pyridine | 2-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | To prevent side reactions at the ribose hydroxyl groups. |
| 2. Substitution | Protected 2-Chloroadenosine, 2-Phenylethanol | Caesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH), DMF | Protected this compound | To form the C2-ether linkage via nucleophilic displacement. royalsocietypublishing.org |
| 3. Deprotection | Protected this compound | Methanolic Ammonia | This compound | To remove the protecting groups and yield the final compound. |
Molecular Pharmacology and Adenosine Receptor Interactions of 2 2 Phenylethoxy Adenosine
Adenosine (B11128) Receptor Subtype Selectivity and Affinity Profiling
The introduction of a phenylethoxy group at the 2-position of adenosine confers a distinct profile of interaction with the four human adenosine receptor (AR) subtypes. This profile has been characterized through radioligand binding assays and functional studies, revealing a degree of selectivity, particularly for the A₃ receptor.
Research on a series of 2-substituted adenosine derivatives, including 2-(2-Phenylethoxy)adenosine, has shown that these compounds are generally less potent at the A₁ adenosine receptor compared to their activity at the A₃ subtype. nih.govnih.gov However, despite this lower potency, they have been observed to be fully efficacious agonists at the A₁AR. nih.govnih.gov Binding studies have indicated that the affinity (Ki) values for these types of compounds at the A₁ receptor are typically above 100 nM. nih.govnih.gov
The substitution at the 2-position is a significant determinant of activity at the A₂ₐ and A₂ₑ receptors. While some 2-substituted derivatives, such as those with a 2-aralkoxy group, have been developed as potent A₂ₐ agonists, the broader class of 2-ethers exhibits varied activity. nih.gov Specifically, for the class of 2-substituted adenosine derivatives that includes this compound, most compounds have been found to be extremely weak at the A₂ₑAR. nih.govnih.gov For instance, even potent A₂ₑ agonists in this series have EC₅₀ values in the micromolar range, significantly less potent than the reference agonist NECA. nih.govnih.gov The 2-(2-phenylethyl)amino modification has been shown to be favorable for A₂ₐAR affinity, suggesting that the nature of the linker and substituent is critical. nih.govnih.gov
The A₃ adenosine receptor shows a notable affinity for this compound. The 2-phenylethyl moiety is a critical structural element for A₃AR activation. nih.govnih.gov The linkage of this group to the 2-position of adenosine via an ether bond results in significantly higher affinity compared to an amine or thioether linkage. nih.govnih.gov In binding assays using cloned human adenosine receptors expressed in Chinese hamster ovary (CHO) cells, this compound displayed a Ki value of 54 nM at the A₃AR. nih.govnih.gov Depending on the specific substituent, other related 2-ether adenosine derivatives have been characterized as moderately potent partial agonists or as antagonists at the A₃ receptor. nih.govnih.gov
Ligand-Receptor Binding Characteristics
The binding of this compound to adenosine receptors is governed by specific structural interactions. The adenine (B156593) and ribose portions of the molecule engage with the canonical binding site shared by endogenous adenosine. The 2-phenylethoxy substituent extends into a more variable region of the binding pocket, allowing for modulation of subtype selectivity.
For the A₃ receptor, the 2-phenylethyl group is a key determinant for activation, and the ether linkage provides an optimal orientation and electronic character for high-affinity binding compared to other linkers. nih.govnih.gov Molecular modeling of the A₃ receptor suggests the presence of a hydrophobic region near the 2-position that can accommodate aryl groups, consistent with the observed affinity for the phenylethoxy moiety. nih.govmdpi.com Similarly, the binding site of the A₂ₐ receptor can accommodate various substituents at the 2-position, with the specific interactions influencing the ligand's affinity and efficacy. nih.gov
| Receptor Subtype | Ki (nM) | Reference |
|---|---|---|
| A₁ | >100 | nih.govnih.gov |
| A₃ | 54 | nih.govnih.gov |
| Linkage Type | Compound Structure | Ki (nM) | Reference |
|---|---|---|---|
| Ether | 2-(2-Phenylethoxy)adenosine | 54 | nih.govnih.gov |
| Amine | 2-(2-Phenylethylamino)adenosine | 310 | nih.govnih.gov |
| Thioether | 2-(2-Phenylethylthio)adenosine | 1960 | nih.govnih.gov |
G Protein Coupling and Post-Receptor Signaling Pathways
Adenosine receptors are coupled to heterotrimeric G proteins, and their activation initiates intracellular signaling cascades. The A₁ and A₃ receptors preferentially couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Conversely, the A₂ₐ and A₂ₑ receptors typically couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. nih.gov
The efficacy of adenosine receptor ligands like this compound is often determined by their ability to modulate the production of the second messenger cyclic AMP. Functional assays measuring cAMP accumulation are standard for characterizing the agonist or antagonist nature of a compound. nih.govnih.gov
For ligands acting at A₁ and A₃ receptors, agonism is characterized by an inhibition of forskolin-stimulated cAMP accumulation. nih.govnih.gov Studies on 2-substituted adenosine derivatives have utilized this assay to classify compounds as full agonists, partial agonists, or antagonists. For example, some 2-ether derivatives act as partial agonists at the A₃ receptor, while others behave as antagonists, capable of right-shifting the concentration-response curve for the inhibition of cAMP accumulation by a full agonist like NECA. nih.govnih.gov The characterization of this compound as a full agonist at the A₁ receptor implies its ability to effectively inhibit adenylyl cyclase upon binding to this subtype. nih.govnih.gov
The very weak activity of this class of compounds at the A₂ₑ receptor suggests a minimal ability to stimulate cAMP accumulation through this pathway. nih.govnih.gov
Investigation of Other Intracellular Signaling Cascades
Beyond the canonical G-protein-mediated modulation of adenylyl cyclase and cyclic AMP (cAMP) levels, the activation of adenosine receptors initiates a complex network of alternative intracellular signaling cascades. While direct studies on this compound's role in these pathways are limited, the known signaling versatility of the adenosine receptor subtypes it targets suggests its potential involvement in these non-canonical pathways.
Activation of the A2A adenosine receptor, a target for this compound, has been shown to trigger the Phospholipase C (PLC) pathway. This can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), subsequently mobilizing intracellular calcium and activating Protein Kinase C (PKC). oup.comoup.comnih.govahajournals.org Studies have demonstrated that A2A receptor-mediated facilitation of noradrenaline release requires the activation of both the PLC-PKC and the adenylate cyclase-PKA signaling arms, suggesting a potential cross-talk where PKA activation may occur downstream of PKC activation. oup.comoup.comnih.gov Similarly, the A2B receptor, though a weak target for this compound, can also couple to Gq proteins and stimulate the PLC pathway, leading to increased intracellular calcium. ahajournals.orgplos.org
Furthermore, adenosine receptors are known to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial in regulating cell proliferation, differentiation, and apoptosis. nih.gov All four human adenosine receptor subtypes, when expressed in Chinese hamster ovary (CHO) cells, have been shown to mediate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). researchgate.net Specifically, A2A receptor activation can trigger an increase in ERK activation, which is essential for neuroprotective effects in certain cellular models. nih.gov In contrast, under different cellular contexts, such as in specific breast cancer cell lines, A2B receptor stimulation has been found to reduce ERK1/2 phosphorylation by activating MAPK phosphatase-1 (MKP-1). plos.org The p38 MAPK pathway is another cascade implicated in adenosine receptor signaling, with evidence showing that A2A receptor blockade can prevent its activation under pathological conditions. nih.govnih.govnih.gov
The Phosphoinositide 3-kinase (PI3K)/Akt pathway , another critical signaling route for cell survival and growth, is also modulated by adenosine receptor activation, particularly the A3 receptor. acs.org Agonists of the A3 receptor have been shown to stimulate the PI3K-dependent phosphorylation of Akt. sci-hub.seresearchgate.net Given that this compound displays activity at the A3 receptor, it may consequently influence this signaling cascade.
Functional Efficacy Assessments across Adenosine Receptor Subtypes
The functional efficacy of this compound has been evaluated across the four human adenosine receptor (AR) subtypes, revealing a distinct profile of activity. These assessments are typically conducted using functional assays, such as measuring the modulation of cyclic AMP (cAMP) accumulation in cells stably expressing a specific receptor subtype.
At the A1 adenosine receptor , which primarily couples to Gi proteins to inhibit adenylyl cyclase, 2-substituted adenosine derivatives like this compound are generally reported to be less potent compared to their activity at the A3 receptor. However, they often act as full agonists, capable of eliciting a maximal response, albeit at higher concentrations. nih.gov
For the A2A adenosine receptor , which couples to Gs to stimulate adenylyl cyclase, the 2-phenylethyl moiety linked through an ether group is a favorable structural feature for agonism. nih.gov Consequently, this compound functions as an A2A receptor agonist. Studies have highlighted that 2-substituted adenosine derivatives can be potent and selective agonists at this subtype. nih.gov
The compound demonstrates very weak activity at the A2B adenosine receptor . nih.gov This receptor, also Gs-coupled, generally shows lower affinity for many adenosine derivatives compared to the other subtypes. nih.govresearchgate.net
In contrast, the A3 adenosine receptor shows a higher affinity for this compound compared to the A1 receptor. nih.gov The 2-phenylethyl moiety connected via an ether linkage contributes to this enhanced A3 receptor affinity (Ki = 54 nM). nih.govresearchgate.net Functionally, it has been characterized as a moderately potent partial agonist at the human A3 receptor. nih.gov This means it binds to the receptor and elicits a response, but the maximal effect is lower than that of a full agonist.
The functional efficacy and affinity data for this compound and related compounds are summarized below.
| Compound | Receptor Subtype | Affinity (Ki, nM) | Functional Activity | Efficacy (EC50 / KB, nM) | Reference |
|---|---|---|---|---|---|
| This compound | Human A1 | >100 | Full Agonist | N/A | nih.gov |
| This compound | Human A2A | N/A | Agonist | N/A | nih.gov |
| This compound | Human A2B | >10000 | Very Weak Agonist | >10000 | nih.gov |
| This compound | Human A3 | 54 | Partial Agonist | N/A | nih.gov |
In Vitro Research Models and Experimental Findings for 2 2 Phenylethoxy Adenosine
Application in Cell-Based Assay Systems
Cell-based assays have been instrumental in elucidating the specific interactions of 2-(2-Phenylethoxy)adenosine with different adenosine (B11128) receptor subtypes and their downstream effects, particularly on cyclic AMP (cAMP) levels.
Studies Employing PC12 Cells for cAMP Responses
In studies utilizing the rat pheochromocytoma cell line, PC12, which predominantly expresses adenosine A2A receptors, this compound (also referred to as SHA 40 or PEA) was observed to increase the accumulation of cAMP. nih.gov The potency of this effect was notably enhanced in the presence of forskolin (B1673556), a direct activator of adenylyl cyclase. nih.gov Specifically, the addition of 1 microM of forskolin led to a reduction in the EC50 value of this compound. nih.gov This potentiation by forskolin suggests a synergistic interaction in the stimulation of the cAMP signaling pathway. The response of this compound in PC12 cells was part of a broader investigation comparing a series of 2-substituted adenosine analogues, which collectively helped in discriminating between A2A and A2B receptor activities. nih.gov
Table 1: Effect of this compound on cAMP Accumulation in PC12 Cells
| Compound | Condition | Effect on cAMP |
|---|---|---|
| This compound | Alone | Increased accumulation |
Investigations in Jurkat Cells for Adenosine Receptor Activity
In contrast to the findings in PC12 cells, investigations in the human T-cell leukemia cell line, Jurkat, which is a model for studying adenosine A2B receptors, revealed a different response profile for this compound. nih.gov In the absence of forskolin, this compound had minimal to no effect on cAMP accumulation in Jurkat cells. nih.gov However, when co-administered with 10 microM of forskolin, it produced a significant, albeit submaximal, cAMP response. nih.gov This differential activity between PC12 and Jurkat cells underscores the utility of this compound and related analogues in distinguishing between A2A and A2B receptor subtypes, even in clonal cell lines where both receptor mRNAs may be present in varying proportions. nih.gov
Characterization in Chinese Hamster Ovary (CHO) Cells Stably Expressing Adenosine Receptors
Further characterization of this compound has been conducted in Chinese Hamster Ovary (CHO) cells that were genetically engineered to stably express specific subtypes of human adenosine receptors (A1, A2A, A2B, and A3). nih.gov In these models, the affinity and efficacy of a wide array of 2-substituted adenosine derivatives were systematically evaluated. nih.gov For this compound, it was noted that the 2-phenylethyl moiety linked to the adenosine structure through an ether group resulted in a higher affinity for the A3 adenosine receptor compared to when it was linked via an amine or thioether. nih.gov Specifically, its binding affinity (Ki) for the A3 receptor was 54 nM. nih.gov These studies in recombinant CHO cells have been crucial for determining the selectivity profile of compounds like this compound across the different adenosine receptor subtypes. nih.gov
Table 2: Binding Affinity of 2-Substituted Adenosine Analogues at the Human A3 Adenosine Receptor Expressed in CHO Cells
| Linkage Group | Compound Moiety | Ki (nM) |
|---|---|---|
| Ether | 2-Phenylethyl | 54 |
| Amine | 2-Phenylethyl | 310 |
Pharmacological Evaluation in Isolated Tissue Preparations
The effects of adenosine receptor ligands have also been explored in ex vivo models using isolated tissues, which provide a more integrated physiological context than cultured cells.
Effects on Guinea Pig Coronary Vessels and Aortic Rings
Research on isolated guinea pig coronary arteries has been pivotal in understanding the role of A2 adenosine receptors in vasodilation. nih.govcbsmd.cn While direct studies on this compound in this specific preparation are not detailed, related research provides a foundation for its expected effects. For instance, the use of an antagonist, 2-phenylethoxy-9-methyladenine, has been shown to discriminate between A2 adenosine receptors in the aorta and the coronary vessels of the guinea pig, indicating differential receptor populations or functions in these tissues. nih.govphysiology.org Generally, adenosine and its analogues are potent vasodilators in the coronary circulation, an effect largely mediated by A2A receptors. nih.govcbsmd.cn The activation of these receptors leads to an increase in coronary blood flow. cbsmd.cn
Elucidation of A2 Receptor Subtype Distribution and Function in Tissues
The distribution of adenosine receptor subtypes varies across different tissues and cell types. nih.gov The A2A receptor is highly expressed in the heart and its vasculature. nih.govahajournals.org In contrast, the A2B receptor is also present in the vasculature, often at lower levels but can be upregulated under conditions of stress like inflammation or hypoxia. nih.govahajournals.org This differential distribution is key to the distinct physiological roles of these receptor subtypes. In the context of the vasculature, the high expression of A2A receptors in coronary vessels underpins the potent vasodilatory effects of A2A agonists in this tissue bed. nih.govahajournals.org The ability of compounds to selectively activate A2A or A2B receptors, as suggested by the cell-based assay findings, is therefore critical for understanding their potential tissue-specific cardiovascular effects.
Structure Activity Relationship Sar Analyses of 2 2 Phenylethoxy Adenosine and Analogues
The Role of the 2-Phenylethoxy Moiety in Adenosine (B11128) Receptor Ligand Design
The 2-phenylethoxy group at the C-2 position of the adenosine scaffold plays a pivotal role in defining the affinity and selectivity of the ligand for adenosine receptors. This moiety, consisting of a phenyl ring connected by a two-carbon ethyl linker to an ether oxygen, interacts with a specific hydrophobic binding pocket within the receptor.
The design of ligands targeting adenosine receptors has long recognized the importance of substitutions at the 2-position. The introduction of the 2-phenylethoxy moiety has been particularly fruitful in the development of A2AAR selective agonists. nih.gov The phenylethyl group, when attached via an ether linkage, contributes to a significant increase in affinity for the A2A receptor. This is attributed to favorable interactions with a hydrophobic region in the receptor, which is accessible from the 2-position of the adenine (B156593) ring. rsc.org
The 2-phenethylamine motif, a core component of the 2-phenylethoxy group, is a recurring feature in a variety of AR ligands. rsc.org The length of the linker between the purine (B94841) core and the phenyl ring is critical; a two-carbon chain, as seen in the phenylethoxy group, appears to be optimal for positioning the terminal aromatic ring within the hydrophobic pocket of the A2A receptor. rsc.org This structural arrangement facilitates enhanced binding affinity.
Furthermore, the 2-phenylethoxy moiety has been instrumental in the design of mixed A2A/A3 receptor agonists. While generally less potent at the A1 receptor, adenosine derivatives with this substitution can exhibit significant affinity for both A2A and A3 receptors, depending on other structural modifications. nih.gov
Table 1: Interactive Data Table of Adenosine Receptor Affinity for Selected 2-Substituted Analogues
| Compound | 2-Substituent | A₁ Ki (nM) | A₂A Ki (nM) | A₃ Ki (nM) |
| 2-(2-Phenylethoxy)adenosine | 2-Phenylethoxy | >100 | 54 | - |
| 2-[2-(p-tolyl)ethoxy]adenosine | 2-(p-tolyl)ethoxy | - | - | - |
| 2-[2-(4-chlorophenyl)ethoxy]adenosine | 2-(4-chlorophenyl)ethoxy | - | - | - |
| 2-[2-(1-Naphthyl)ethoxy]adenosine | 2-(1-Naphthyl)ethoxy | >100 | 3.8 | 130 |
| 2-(Cyclohexylethoxy)adenosine | Cyclohexylethoxy | - | - | - |
Comparative SAR with Other 2-(ar)alkoxyadenosines
To understand the specific contribution of the 2-phenylethoxy group, it is instructive to compare its SAR with other 2-(ar)alkoxyadenosines. Research has shown that the nature of the aromatic or alkyl group at the end of the alkoxy chain significantly influences receptor affinity and selectivity.
A study comparing a series of 2-alkoxyadenosines revealed that interaction with the hydrophobic binding site is most pronounced in the 2-aralkoxy series for compounds like 2-phenylethoxy-, 2-(4-methylphenyl)ethoxy-, 2-(4-chlorophenyl)ethoxy-, and 2-naphthylethoxy-adenosine. rsc.org This suggests that an aromatic ring at this position is a key determinant for high affinity at the A2A receptor.
In a study examining the relaxation of porcine coronary artery, this compound (PEA) was compared with other 2-(ar)alkoxyadenosines. nih.gov The EC₂₅ values indicated that 2-[2-(4-methylphenyl)ethoxy]adenosine (mPEA) and 2-[2-(2-naphthyl)ethoxy]adenosine (NEA) were more potent than PEA, suggesting that substitution on the phenyl ring or extending the aromatic system can enhance activity. nih.gov However, at higher concentrations (EC₇₅), the potencies of these compounds converged, indicating a complex interaction with the receptor. nih.gov
The affinity for the A₃ receptor is also modulated by the nature of the 2-alkoxy substituent. For instance, 2-benzyloxy substitution has been shown to decrease efficacy at the A₃ receptor. nih.gov In contrast, some 2-alkoxyadenosines, such as those with a 2-i-pentyloxy moiety, have demonstrated increased A₃ receptor affinity.
Table 2: Interactive Data Table of EC₂₅ Values for Coronary Artery Relaxation by 2-(ar)alkoxyadenosines
| Compound | EC₂₅ (nM) |
| This compound (PEA) | 1259 |
| 2-[2-(2-Naphthyl)ethoxy]adenosine (NEA) | 160.7 |
| 2-[2-(4-Methylphenyl)ethoxy]adenosine (mPEA) | 74.3 |
| 2-(1-Hexyloxy)adenosine (HOA) | 855.1 |
Data from a study on porcine coronary artery relaxation. nih.gov
Influence of Linkage Type at the 2-Position on Receptor Affinity and Selectivity (e.g., Ether vs. Amine vs. Thioether)
The nature of the atom linking the phenylethyl moiety to the C-2 position of the adenosine core—be it an oxygen (ether), nitrogen (amine), or sulfur (thioether)—has a profound impact on the pharmacological profile of the resulting analogue.
Studies have demonstrated that for the 2-phenylethyl moiety, an ether linkage results in higher affinity for the A₃ receptor (Ki = 54 nM) compared to an amine (Ki = 310 nM) or a thioether (Ki = 1960 nM) linkage. nih.gov This highlights a strong preference for the ether linkage at the A₃ receptor.
In the context of A₂A receptor affinity, 2-aminoadenosine (B16350) derivatives have been extensively studied. 2-(2-Phenethylamino)adenosine, for example, is a selective A₂A receptor agonist. nih.gov The substitution of the phenyl ring in these amino-linked analogues can further enhance A₂A affinity and selectivity. nih.gov
Thioether linkages have also been explored. While the 2-(2-phenylethylthio)adenosine showed weaker A₃ affinity, other 2-thioether derivatives have been found to be potent agonists at P2Y receptors. unc.edunih.govacs.org In the (N)-methanocarba series of adenosine analogues, 2-thioether substitutions have been shown to enhance affinity at the A₃ receptor, with a 2-S-benzyl derivative showing significantly higher affinity than a 2-methylthio analogue. rsc.org
Table 3: Interactive Data Table of A₃ Receptor Affinity for 2-Phenylethyl Adenosine Analogues with Different Linkages
| Compound | Linkage | A₃ Ki (nM) |
| This compound | Ether | 54 |
| 2-(2-Phenylethylamino)adenosine | Amine | 310 |
| 2-(2-Phenylethylthio)adenosine | Thioether | 1960 |
Data from a study on human adenosine receptors. nih.gov
Exploration of Substituent Effects on the Phenylethoxy Group for Receptor Modulation
The introduction of substituents onto the phenyl ring of the 2-phenylethoxy group provides a powerful tool for fine-tuning the affinity and selectivity of these ligands for the different adenosine receptor subtypes.
Research has shown that even small modifications to the phenyl ring can lead to significant changes in pharmacological activity. For instance, the addition of a methyl group in the para position to create 2-[2-(4-methylphenyl)ethoxy]adenosine (mPEA) resulted in a notable increase in potency for coronary artery relaxation compared to the unsubstituted this compound. nih.gov Similarly, a chloro-substituent on the phenyl ring can modulate receptor affinity. rsc.org
In a series of 2-substituted adenosine derivatives, 2-(3-chlorophenyl)ethyl and 2-(2-chlorophenyl)ethyl ethers were found to be moderately potent partial agonists and an antagonist at the A₃ receptor, respectively. nih.gov This demonstrates that the position of the substituent on the phenyl ring is a critical determinant of the functional activity of the ligand.
The exploration of a wide range of substituents on the phenylethoxy group continues to be an active area of research, aiming to develop highly potent and selective agonists or antagonists for therapeutic applications. These studies underscore the sensitivity of the adenosine receptor binding pockets to the electronic and steric properties of the substituents on the 2-phenylethoxy moiety.
Table 4: Interactive Data Table of A₃ Receptor Activity for Adenosine 2-Ethers with Substituted Phenyl Rings
| Compound | 2-Substituent | Activity at A₃ Receptor | Ki (nM) |
| This compound | 2-(2-Phenylethoxy) | - | 54 |
| 2-(3-Chlorobenzyl)oxyadenosine | 3-Chlorobenzyl | Partial Agonist | 72 |
| 2-[2-(3-Chlorophenyl)ethyl]oxyadenosine | 2-(3-Chlorophenyl)ethyl | Partial Agonist | 41 |
| 2-[2-(2-Chlorophenyl)ethyl]oxyadenosine | 2-(2-Chlorophenyl)ethyl | Antagonist | - |
Data from a study on human adenosine receptors. nih.gov
Advanced Methodologies Utilized in 2 2 Phenylethoxy Adenosine Research
Radioligand Binding Techniques for Receptor Occupancy and Affinity Determinations
Radioligand binding assays are a cornerstone in the pharmacological characterization of 2-(2-Phenylethoxy)adenosine. These techniques utilize radioactively labeled ligands to quantify the binding of the compound to specific adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). By measuring the displacement of a known radioligand by increasing concentrations of this compound, researchers can determine its binding affinity (Ki), a measure of how tightly it binds to the receptor.
Studies have shown that the 2-phenylethyl moiety linked to the 2-position of adenosine via an ether group results in a notable affinity for the A3 adenosine receptor (A3AR). nih.gov In comparative studies, this ether linkage conferred higher A3AR affinity (Ki of 54 nM) than an amine (310 nM) or thioether (1960 nM) linkage. nih.gov These assays are typically performed using membranes from cells engineered to express specific human adenosine receptor subtypes, such as Chinese hamster ovary (CHO) cells. nih.govnih.gov
The data from these experiments are critical for understanding the selectivity of this compound and related analogs for different adenosine receptor subtypes. For instance, while it shows moderate affinity for the A3AR, other 2-substituted adenosine derivatives have been identified as potent and selective A2A agonists. nih.gov
Table 1: Binding Affinities (Ki) of 2-Substituted Adenosine Analogs at the Human A3 Adenosine Receptor
| Compound Linkage | Ki (nM) |
|---|---|
| Ether (this compound) | 54 |
| Amine | 310 |
| Thioether | 1960 |
Data sourced from a study evaluating 2-substituted adenosine derivatives. nih.gov
Quantitative Analysis of Cyclic AMP Responses and Other Second Messenger Systems
To understand the functional consequences of this compound binding to its receptor, researchers quantify its effect on intracellular second messenger systems. Adenosine receptors are G protein-coupled receptors (GPCRs) that, upon activation, modulate the activity of enzymes like adenylyl cyclase, which produces cyclic AMP (cAMP). nih.govpsychiatrictimes.com
Functional assays in intact cells, often the same CHO cells used for binding studies, measure changes in cAMP levels in response to the compound. nih.gov These assays reveal whether this compound acts as an agonist (activating the receptor and producing a response), an antagonist (blocking the receptor from being activated), or a partial agonist (producing a submaximal response).
For example, studies have shown that this compound can raise cAMP accumulation in PC12 cells, indicating agonist activity at A2 receptors. nih.gov The potency of this effect is often quantified as the EC50 value, the concentration of the compound that produces half of the maximal response. In some experimental systems, the effect of this compound on cAMP is minimal on its own but becomes significant in the presence of forskolin (B1673556), a direct activator of adenylyl cyclase. nih.gov This suggests a complex interplay within the signaling cascade.
Beyond cAMP, other second messenger pathways, such as the phospholipase C (PLC)–protein kinase C (PKC) system and mitogen-activated protein kinase (MAPK) pathways, are also recognized as being modulated by adenosine receptor activation, though research in this area for this compound is less extensive. nih.gov
Table 2: Functional Activity of this compound in PC12 Cells
| Condition | Effect on cAMP |
|---|---|
| This compound alone | Increased cAMP accumulation |
| This compound + Forskolin | Potentiated cAMP accumulation |
Based on findings from functional characterization studies. nih.gov
Molecular Modeling and Computational Simulations for Ligand-Receptor Docking and Interaction Predictions
Molecular modeling and computational simulations provide invaluable insights into the three-dimensional interactions between this compound and its receptor binding sites. These in silico techniques complement experimental data by predicting the binding pose of the ligand and identifying key amino acid residues involved in the interaction.
Homology modeling is often employed, where the structure of an adenosine receptor is predicted based on the known crystal structure of a related receptor, such as the A2A adenosine receptor. mdpi.comacs.org Docking simulations then place the this compound molecule into the predicted binding site of the receptor model. These simulations can help to explain the structure-activity relationships (SAR) observed in experimental studies. For instance, modeling can rationalize why the ether linkage in this compound leads to higher affinity at the A3AR compared to other linkages by examining the specific hydrophobic and hydrogen-bonding interactions. mdpi.com
Molecular dynamics simulations can further refine these models by simulating the movement of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. mdpi.com These computational approaches are instrumental in the rational design of new adenosine receptor ligands with improved affinity and selectivity. mdpi.com
Gene Expression Profiling of Adenosine Receptor Subtypes in Experimental Systems
To provide a cellular context for binding and functional data, researchers often perform gene expression profiling of the different adenosine receptor subtypes (A1, A2A, A2B, and A3) in the experimental systems being used. This is commonly achieved using techniques like real-time reverse transcription-polymerase chain reaction (RT-PCR).
This analysis reveals the relative abundance of the mRNA for each receptor subtype in a given cell type or tissue. For example, studies have used RT-PCR to demonstrate that both Jurkat and PC12 cells express mRNA for both A2A and A2B receptors, but in different proportions, which helps to explain their differential responses to adenosine analogs. nih.gov Similarly, gene expression analysis in dendritic cells has shown that A2AAR and A2BAR are the predominant adenosine receptors expressed. aai.orgnih.gov
Future Research Trajectories for 2 2 Phenylethoxy Adenosine
Investigation of Novel Receptor Interactions and Allosteric Modulation
A primary avenue of future research for 2-(2-Phenylethoxy)adenosine will be the detailed characterization of its interactions with the family of adenosine (B11128) receptors. While the adenosine scaffold suggests a primary interaction at the orthosteric binding site, the nature and influence of the 2-(2-phenylethoxy) substituent warrant a thorough investigation into potential novel interactions, including allosteric modulation.
Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer the potential for greater receptor subtype selectivity and a more nuanced "fine-tuning" of receptor activity. nih.govfrontiersin.org This is a particularly attractive prospect for adenosine receptors due to the broad and sometimes opposing effects mediated by different subtypes. e-century.us Future studies should aim to determine if this compound or its derivatives can act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs). frontiersin.org Such a discovery would be significant, as allosteric modulators can enhance or diminish the effect of endogenous adenosine, which is often released in a spatially and temporally specific manner in response to cellular stress or injury. frontiersin.org
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have begun to unveil the intricate details of allosteric binding pockets on adenosine receptors. frontiersin.orgpnas.org A key research objective will be to use computational modeling and molecular docking, guided by existing and future receptor structures, to predict and then experimentally validate the binding pose of this compound. rsc.orgembopress.org These studies will be crucial in identifying specific amino acid residues within the receptor that interact with the phenylethoxy moiety, potentially revealing novel allosteric sites.
Development of Advanced Analogues with Enhanced Receptor Subtype Specificity
A significant challenge in the development of adenosine-based therapeutics is achieving high receptor subtype specificity, thereby minimizing off-target effects. e-century.us The this compound scaffold provides a promising starting point for the rational design of advanced analogues with enhanced selectivity for one or more of the A1, A2A, A2B, or A3 receptor subtypes.
Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying the phenylethoxy group—for instance, by altering the length of the alkoxy chain, introducing substituents on the phenyl ring, or replacing the phenyl group with other aromatic or heteroaromatic systems—researchers can probe the steric and electronic requirements for optimal interaction with each receptor subtype. acs.orgroyalsocietypublishing.org For example, previous work on other 2-alkoxyadenosine derivatives has shown that such modifications can significantly impact potency and selectivity. royalsocietypublishing.orgsemanticscholar.org
The development of these analogues will be guided by computational chemistry and molecular modeling, leveraging the growing library of adenosine receptor crystal and cryo-EM structures. mdpi.com This structure-based drug design approach will enable the in-silico prediction of binding affinities and selectivities, helping to prioritize the synthesis of the most promising candidates. The ultimate goal is to generate a portfolio of advanced analogues of this compound, each with a distinct and well-defined receptor subtype profile.
| Analogue Modification | Target Receptor Subtype | Rationale |
| Introduction of a carboxylic acid group on the phenyl ring | A2B | To enhance interaction with positively charged residues in the A2B binding pocket. |
| Replacement of the phenyl group with a furan (B31954) or thiophene | A2A | To explore the impact of different aromatic systems on pi-stacking interactions. |
| Shortening of the ethoxy linker to a methoxy (B1213986) group | A1/A3 | To investigate the influence of linker length on binding to the more compact A1 and A3 receptor binding sites. |
| Introduction of a bulky t-butyl group on the phenyl ring | A3 | To potentially exploit a unique steric pocket in the A3 receptor. |
Integration with High-Throughput Screening for Discovery of Related Probes
High-throughput screening (HTS) is a powerful tool for the discovery of novel bioactive compounds. mdpi.com this compound and its rationally designed analogues can be integrated into HTS campaigns in several ways to accelerate the discovery of new chemical probes for adenosine receptors.
Firstly, these compounds can serve as valuable pharmacological tools in HTS assays designed to identify new ligands from large chemical libraries. nih.govresearchgate.net For instance, a fluorescently labeled version of a high-affinity this compound analogue could be developed for use in competitive binding assays. researchgate.net Such an assay would allow for the rapid screening of thousands of compounds to identify those that displace the fluorescent probe, indicating potential binding to the receptor.
Secondly, the structural information gleaned from the SAR studies of this compound analogues can be used to create focused chemical libraries for HTS. These libraries, enriched with compounds sharing the key structural features of this compound, would have a higher probability of containing novel hits for adenosine receptors. This approach, often referred to as "smart" or "focused" screening, can be more efficient and cost-effective than screening large, diverse libraries.
| HTS Method | Application for this compound Research | Expected Outcome |
| Fluorescence Polarization | Development of a fluorescently labeled this compound analogue as a probe in a competitive binding assay. | Identification of new, structurally diverse adenosine receptor ligands from large chemical libraries. |
| Cell-based cAMP Assays | Use of selective this compound analogues to validate hits from primary screens and to characterize their functional activity (agonist vs. antagonist). | Functional characterization of newly identified adenosine receptor ligands. |
| Fragment-based Screening | Identification of small molecular fragments that bind to the adenosine receptors, which can then be grown or linked to create novel lead compounds inspired by the this compound scaffold. | Discovery of novel chemical starting points for adenosine receptor drug discovery. |
Exploration of this compound as a Foundational Structure for Advanced Chemical Biology Tools
Beyond its potential as a direct therapeutic agent, this compound can serve as a foundational structure for the development of sophisticated chemical biology tools. These tools are essential for dissecting the complex roles of adenosine receptors in cellular signaling and disease. nih.govsci-hub.se
One exciting avenue is the creation of photo-affinity labels. By incorporating a photo-reactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, into the this compound structure, researchers can create probes that, upon photo-activation, covalently bind to their receptor target. These probes are invaluable for unequivocally identifying the binding pocket and for studying receptor-protein interactions.
Another promising direction is the development of bifunctional molecules, or "bifunctional probes." For example, a this compound analogue could be linked to a known fluorescent dye to create a tool for visualizing receptor localization and trafficking in living cells. Alternatively, it could be conjugated to a biotin (B1667282) tag for use in affinity purification experiments to identify novel receptor-interacting proteins. The adenine (B156593) scaffold itself is a key component in many biological molecules and has been widely explored for creating such probes. academie-sciences.fr
Furthermore, the development of radiolabeled versions of high-affinity and selective this compound analogues could lead to new positron emission tomography (PET) ligands. Such PET tracers would enable the non-invasive imaging and quantification of adenosine receptor expression and occupancy in the brain and peripheral tissues, providing critical insights into the role of these receptors in health and disease.
| Chemical Biology Tool | Potential Application | Scientific Insight |
| Photo-affinity Label | Irreversible labeling of the this compound binding site on adenosine receptors. | Precise mapping of the ligand-binding pocket and identification of interacting amino acid residues. |
| Fluorescent Conjugate | Visualization of receptor dynamics, including internalization and recycling, in response to ligand binding. | Understanding the cellular mechanisms that regulate adenosine receptor signaling. |
| Biotinylated Probe | Affinity-based pulldown of receptor complexes from cell lysates. | Identification of novel receptor-associated proteins and signaling partners. |
| PET Ligand | Non-invasive imaging of adenosine receptor distribution and density in living organisms. | Elucidation of the role of adenosine receptors in disease and monitoring the efficacy of therapeutic interventions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Phenylethoxy)adenosine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step modifications of adenosine. For example, a hydroxyl group at the 2′-position can be substituted via a Mitsunobu reaction using 2-phenylethanol and triphenylphosphine (PPh₃)/diethyl azodicarboxylate (DEAD) under anhydrous conditions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 adenosine-to-alkylating agent) and inert atmospheres (N₂/Ar) to prevent oxidation. Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) and characterization by ¹H/¹³C NMR and HRMS are critical .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) ensures purity (>95%). Structural confirmation requires:
- NMR : Key signals include the N6-substituted proton (δ 8.3–8.5 ppm) and phenylethoxy aromatic protons (δ 7.2–7.4 ppm) .
- Mass Spectrometry : ESI-HRMS should match the theoretical molecular weight (e.g., C₁₈H₂₁N₅O₄: 379.16 g/mol) within 5 ppm error .
Q. What are the primary challenges in characterizing this compound’s stability under physiological conditions?
- Methodological Answer : Stability studies in PBS (pH 7.4, 37°C) over 24–72 hours with LC-MS monitoring reveal degradation products. Hydrolysis at the glycosidic bond or oxidation of the phenylethoxy group are common issues. Adding antioxidants (e.g., 0.1% ascorbic acid) or using deuterated solvents for NMR can mitigate these effects .
Advanced Research Questions
Q. How does the 2-phenylethoxy substitution influence adenosine receptor (AR) subtype selectivity and efficacy?
- Methodological Answer : Radioligand binding assays (using ³H-CCPA for A₁AR, ³H-ZM241385 for A₂AAR, and ³H-HEMADO for A₃AR) show that the 2-phenylethoxy group reduces A₁/A₂A affinity (Kᵢ > 1 µM) but enhances A₃AR partial agonism (EC₅₀ ~50 nM, 60% efficacy vs. full agonist IB-MECA) . Molecular docking (e.g., Glide/SP mode in Schrödinger) identifies hydrophobic interactions between the phenylethoxy group and A₃AR transmembrane helices 3 and 7 .
Q. What experimental strategies resolve contradictions between in vitro binding data and functional cAMP assays for this compound?
- Methodological Answer : Discrepancies arise due to receptor reserve or G-protein coupling efficiency. Use:
- BRET-based cAMP biosensors (e.g., GloSensor) in HEK293 cells to measure real-time cAMP modulation.
- β-arrestin recruitment assays (e.g., PathHunter) to assess biased signaling .
- Normalize data to reference agonists (e.g., NECA for full efficacy) to quantify partial agonism .
Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics and target engagement?
- Methodological Answer :
- Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) in rodents; collect plasma/brain samples at t = 5, 15, 30, 60, 120 min. Analyze via LC-MS/MS (LLOQ: 1 ng/mL).
- Target Engagement : Use A₃AR-selective antagonists (e.g., MRS1523) in hyperalgesia or ischemia-reperfusion models to confirm on-target effects .
Key Methodological Considerations
- Contradiction Analysis : When in vitro binding data (e.g., high A₃AR affinity) conflicts with low in vivo efficacy, evaluate tissue penetration using MALDI-IMS (mass spectrometry imaging) .
- Advanced Characterization : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kₒₙ/kₒff) for adenosine receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
